

Flumatinib preclinical studies tissue distribution rat models

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Compound Focus: Flumatinib

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Preclinical Pharmacokinetics and Tissue Distribution

The table below summarizes the available preclinical data from studies in rats:

Aspect	Findings in Rat Models
Peak Blood Concentration	Reached approximately 5 hours after oral administration [1].
Elimination Half-Life	Mean elimination half-life was 7.32 hours [1].
Tissue Distribution	Widely distributed; concentrations in gastrointestinal tract, liver, kidney, respiratory tract, and reproductive organs were higher than in plasma [1].

| **Major Metabolites** | • **M1 (N-desmethyl flumatinib)**: Active metabolite; plasma concentration ~**10%** of parent drug. • **M3 (amide hydrolytic metabolite)**: Inactive metabolite; plasma concentration ~**30%** of parent drug [1]. |

Flumatinib's extensive tissue distribution is significant, as higher concentrations in organs like the liver and kidney suggest these are potential sites for metabolism and excretion.

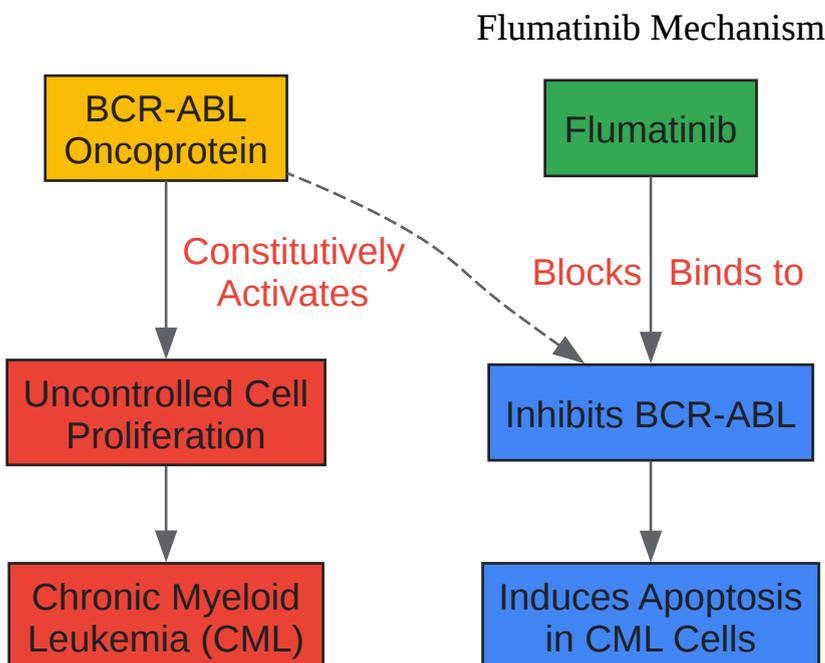
Experimental Protocols for Key Assays

Here are the methodologies used in the studies from which this data is derived:

- **Animal Models and Dosing:** Preclinical pharmacokinetic studies were conducted on **rats and beagles**. The animals were administered a single oral dose of **flumatinib** [1].
- **Sample Collection and Analysis:** After administration, blood and tissue samples were collected at various time points. The concentration of **flumatinib** and its metabolites in these samples was determined using **liquid chromatography tandem mass spectrometry (LC-MS/MS)**, a highly sensitive and specific analytical technique [1].
- **Metabolite Profiling:** The metabolites (M1 and M3) were identified and quantified in plasma, urine, and feces, allowing researchers to understand the drug's metabolic pathway [1].

Flumatinib's Mechanism of Action

As a tyrosine kinase inhibitor, **flumatinib** primarily targets the BCR-ABL oncoprotein. The following diagram illustrates its mechanism of action and the experimental workflow for tissue distribution studies.



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Flumatinib inhibits BCR-ABL to treat CML

Insights for Research and Development

- **Beyond CML:** Preclinical evidence suggests **flumatinib** is effective against certain **KIT activation loop mutants** (e.g., D820G, N822K) found in gastrointestinal stromal tumors (GISTs) that are resistant to imatinib and sunitinib [2]
- **Clinical Correlation:** Human studies confirm **flumatinib** achieves higher concentrations in the bone marrow compared to serum, which is the target site for treating blood cancers like CML [3]

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References

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2. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT ... [pmc.ncbi.nlm.nih.gov]
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